3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione
Overview
Description
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C13H10FNO3 This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a cyclobutene-1,2-dione core
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theCholera enterotoxin B subunit . This protein is a part of the cholera toxin, which is responsible for the major symptoms of cholera.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such asglyoxylase , semiquaric acid , pyruvate dehydrogenase , and transketolase . These enzymes play crucial roles in various biochemical pathways, including glycolysis and the pentose phosphate pathway.
Preparation Methods
The synthesis of 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the ethoxy group: This step involves the ethoxylation of the cyclobutene-1,2-dione core under specific reaction conditions.
Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction where the fluorophenyl group is introduced to the cyclobutene-1,2-dione core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:
3-ethoxy-4-[(4-trifluoromethylphenyl)amino]cyclobut-3-ene-1,2-dione: This compound has a trifluoromethyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
3-ethoxy-4-phenylcyclobut-3-ene-1,2-dione: This compound lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSTTZDXKBRMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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